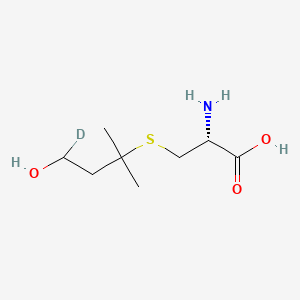
Perindopril impurity L-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perindopril impurity L-d3 is a deuterated form of an impurity found in perindopril, which is a medication used to treat hypertension and other cardiovascular diseases. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into the metabolic pathways and stability of the parent compound, perindopril.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of perindopril impurity L-d3 involves the incorporation of deuterium into the molecular structure of the impurity. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of the impurity can also introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography to isolate and purify the deuterated impurity.
化学反应分析
Types of Reactions
Perindopril impurity L-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Perindopril impurity L-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolic pathways and stability of perindopril.
Analytical Chemistry: Used as a reference standard in chromatographic methods to quantify impurities in pharmaceutical formulations.
Biological Research: Studying the effects of deuterium incorporation on biological activity and metabolism.
Industrial Applications: Ensuring the quality and safety of perindopril by monitoring and controlling impurities.
作用机制
The mechanism of action of perindopril impurity L-d3 is related to its parent compound, perindopril. Perindopril is a prodrug that is converted to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The incorporation of deuterium may affect the metabolic stability and pharmacokinetics of the impurity, providing insights into the drug’s overall behavior.
相似化合物的比较
Similar Compounds
Perindopril Impurity A: Another impurity found in perindopril, used as a reference standard in analytical methods.
Perindoprilat: The active metabolite of perindopril, which directly inhibits ACE.
L-norvaline: A process-related impurity in perindopril synthesis.
Uniqueness
Perindopril impurity L-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research and analytical applications. The presence of deuterium can enhance the stability and provide detailed insights into the metabolic pathways of perindopril, making it a valuable tool in pharmaceutical research and development.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
214.28 g/mol |
IUPAC 名称 |
(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3 |
InChI 键 |
HJIKFDMILLVWHA-OMDMDRINSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
规范 SMILES |
CC(=O)N1C2CCCCC2CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


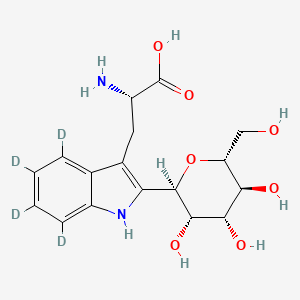
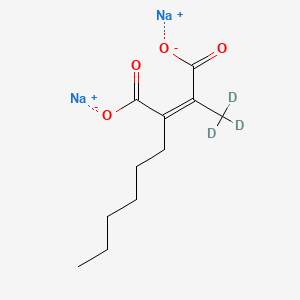
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
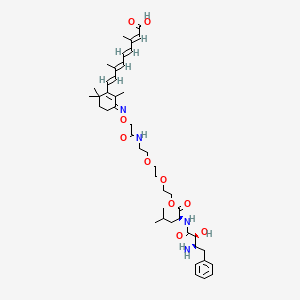
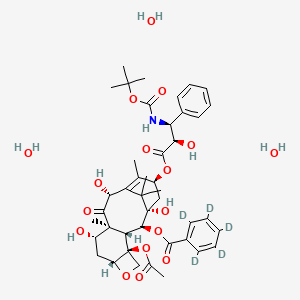
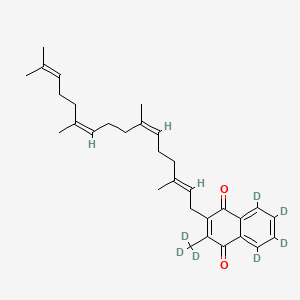



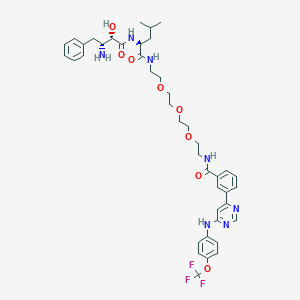

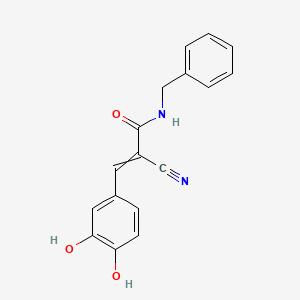
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
